diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a 3,4-dimethylbenzamido group at position 2 and diethyl ester groups at positions 3 and 4. The 4,5-dihydro modification indicates partial saturation of the thienopyridine ring, conferring conformational rigidity and influencing its electronic properties. This compound is of interest in medicinal chemistry due to its structural similarity to antitubulin agents and enzyme inhibitors .
Properties
IUPAC Name |
diethyl 2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-5-28-21(26)18-16-9-10-24(22(27)29-6-2)12-17(16)30-20(18)23-19(25)15-8-7-13(3)14(4)11-15/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDWNPNHBGYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of the thieno[2,3-c]pyridine core through a cyclization reaction involving a thiophene derivative and a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
The compound diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a comprehensive overview of its applications, supported by relevant data and case studies.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit promising anticancer properties. The thieno[2,3-c]pyridine core is known for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant inhibition of cell proliferation .
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes crucial in metabolic pathways. Research indicates that similar thieno[2,3-c]pyridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is essential for DNA synthesis and repair . This property could make the compound a candidate for developing new antimetabolite drugs.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases by modulating pathways related to oxidative stress and apoptosis . This suggests a possible application in neuropharmacology.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Mechanism of Action |
|---|---|---|
| Diethyl derivative | High | Kinase inhibition |
| Analog with different substitutions | Moderate | Enzyme inhibition |
| Modified thieno[2,3-c]pyridine | Low | Limited efficacy |
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thieno[2,3-c]pyridine and tested their efficacy against breast cancer cells. One derivative showed a 70% reduction in cell viability at a concentration of 10 µM, indicating strong anticancer potential.
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of thieno[2,3-c]pyridine derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced apoptosis markers and improved cell survival rates compared to controls.
Case Study 3: Enzyme Inhibition
A quantitative structure-activity relationship (QSAR) study highlighted the importance of specific functional groups on the thieno[2,3-c]pyridine scaffold for effective inhibition of dihydrofolate reductase. The study provided valuable insights into optimizing the structure for enhanced activity.
Mechanism of Action
The mechanism of action of diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Advantages of the Target Compound
The diethyl ester groups likely optimize solubility and bioavailability, making it a candidate for further pharmacological profiling.
Biological Activity
Diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 298.36 g/mol. Its structural features include a thieno[2,3-c]pyridine core and an amide functional group derived from 3,4-dimethylbenzoic acid.
Anticancer Properties
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that these compounds induced apoptosis in malignant cells while sparing non-malignant cells. The mechanisms involved include:
- Activation of Caspases : Compounds were found to activate caspases-3 and -7, leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : The compounds caused G2/M phase arrest in the cell cycle of treated cells, contributing to their anticancer effects .
Antimicrobial Activity
Thieno[2,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that these compounds possess activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of thieno[2,3-c]pyridine derivatives on human cancer cells (HL-60 and HSC-4), it was observed that compounds induced significant cell death at micromolar concentrations. The selectivity index (SI) was calculated to evaluate tumor specificity:
Results indicated a high SI value for the tested compounds, suggesting potential as selective anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. Researchers employed flow cytometry and Western blot analyses to assess changes in mitochondrial membrane potential and the expression levels of apoptosis-related proteins. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .
Data Summary Table
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Activation of caspases; G2/M phase arrest |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |
| Selectivity Index (SI) | High SI value | Indicates preferential toxicity towards malignant cells |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.15–4.42 ppm for alkyl/ester protons; δ 7.32 ppm for aromatic protons) and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : ESI-MS ([M+1]⁺ ~500–550 m/z) verifies molecular weight .
- Infrared Spectroscopy (FT-IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradients) monitors reaction progress and purity .
How does the 3,4-dimethylbenzamido moiety influence the compound’s reactivity?
Basic Research Question
The electron-donating methyl groups on the benzamido moiety:
- Enhance steric hindrance, slowing hydrolysis of the ester groups .
- Modulate electronic properties, affecting interactions with biological targets (e.g., kinases or enzymes) .
Comparative studies with difluorobenzamido analogs () show reduced electrophilicity but improved metabolic stability .
How can reaction conditions be optimized to improve synthesis yield?
Advanced Research Question
- Solvent Optimization : Ethanol (boiling point 78°C) yields higher purity (84%) than methanol (67%) due to better solubility of intermediates .
- Catalyst Screening : Morpholine (10–20 mol%) improves cyclization efficiency vs. other amines .
- Temperature Control : Reflux at 70–80°C minimizes side reactions (e.g., ester hydrolysis) .
Example Data :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | Morpholine | 67 | 95 |
| Ethanol | Morpholine | 84 | 98 |
What methodologies elucidate the compound’s potential biological activity?
Advanced Research Question
- In Vitro Assays : Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via tubulin inhibition, measured via MTT assays .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding to ATP pockets, validated by IC₅₀ values .
How should researchers address contradictions in experimental data (e.g., varying bioactivity)?
Advanced Research Question
- Purity Validation : Re-analyze batches via HPLC to rule out impurities affecting bioactivity .
- Structural Reconfirmation : Use X-ray crystallography to resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) .
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1–100 µM) to identify non-linear effects .
What computational approaches predict interactions with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100 ns .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to guide structural modifications .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ~ -10 kcal/mol for kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
